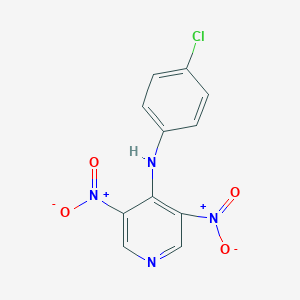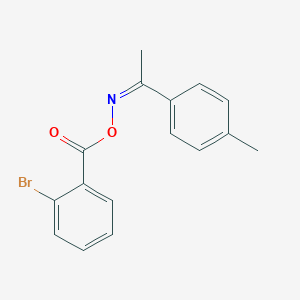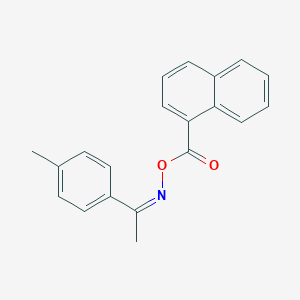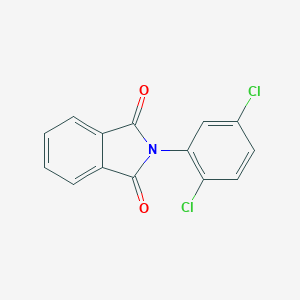
6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H27BrN4O7 and its molecular weight is 683.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Complex molecules like the one mentioned are often synthesized as intermediates or final products in the development of biologically active compounds. For instance, compounds derived from pyrazolines and quinolines have been extensively studied for their diverse biological activities. The synthesis of these compounds involves multiple steps, including nitration, chlorination, alkylation, reduction, and nucleophilic substitution reactions. These synthetic routes offer a versatile platform for the synthesis of a wide range of derivatives, which can be tailored for specific biological activities or physical properties (Wang et al., 2016).
Antimicrobial and Antifungal Applications
Some derivatives of quinoline-pyrazoline compounds have shown potent antimicrobial and antifungal activities. For example, certain fluoro-substituted coumarin rings combined with fluoro-substituted phenyl rings have exhibited better antimicrobial activity than their chloro/iodo/bromo-substituted analogs. These findings suggest that structural modifications of such compounds could enhance their potency as antimicrobial agents, indicating a potential area of application for complex molecules like the one (Ansari & Khan, 2017).
Anticancer Applications
Complex quinoline and pyrazoline derivatives have been explored for their anticancer properties. The design and synthesis of these molecules as small molecule inhibitors play a crucial role in anticancer research. Derivatives exhibiting potential biological activities have been synthesized, highlighting the importance of these compounds in the development of new anticancer drugs. The specific structural features of these molecules can be critical for their biological activity, underscoring the relevance of studying such complex compounds (Wang et al., 2016).
Electrical and Memory Performance Applications
In materials science, complex organic molecules have been used to develop polymers with specific electrical memory performances. For example, carbazole-pyrazoline-containing polymer systems have been investigated for their nonvolatile write-once-read-many-times memory (WORM) and volatile static random access memory (SRAM) characteristics. This demonstrates the potential of such compounds in the development of new materials for electronic applications (Lu et al., 2015).
properties
IUPAC Name |
6-bromo-3-[3-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27BrN4O7/c1-44-28-15-21(16-29(45-2)32(28)46-3)34(41)38-27(19-9-12-23(13-10-19)39(42)43)18-26(37-38)31-30(20-7-5-4-6-8-20)24-17-22(35)11-14-25(24)36-33(31)40/h4-17,27H,18H2,1-3H3,(H,36,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQPGNJRDPFUFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27BrN4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B400207.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzoyl)oxime](/img/structure/B400208.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(3-methylbenzoyl)oxime](/img/structure/B400209.png)




![13-(((4-methoxyphenyl)amino)methyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione](/img/structure/B400218.png)

![17-[(Phenylamino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B400221.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide](/img/structure/B400224.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-iodophenyl)acetamide](/img/structure/B400228.png)